molecular formula C7H6BrN3O B15322315 5-bromo-7-methoxy-1H-1,2,3-benzotriazole

5-bromo-7-methoxy-1H-1,2,3-benzotriazole

Cat. No.: B15322315
M. Wt: 228.05 g/mol
InChI Key: OYRFEQQPAHVGRD-UHFFFAOYSA-N
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Description

5-bromo-7-methoxy-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C8H8BrN3O and a molecular weight of 242.07 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methoxy-1H-1,2,3-benzotriazole typically involves the bromination of 7-methoxy-1H-1,2,3-benzotriazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methoxy-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-7-methoxy-1H-1,2,3-benzotriazole .

Mechanism of Action

The mechanism of action of 5-bromo-7-methoxy-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-4-methoxy-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-6-3-4(8)2-5-7(6)10-11-9-5/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRFEQQPAHVGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=NNN=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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